Methyl octahydro-4a(2H)-naphthalenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl octahydro-4a(2H)-naphthalenecarboxylate is a chemical compound with a complex structure, characterized by its octahydro-naphthalene core
Preparation Methods
The synthesis of Methyl octahydro-4a(2H)-naphthalenecarboxylate typically involves multiple steps. One common synthetic route starts with the hydrogenation of naphthalene derivatives under high pressure and temperature conditions. This process results in the formation of the octahydro-naphthalene core. The subsequent esterification reaction with methanol in the presence of an acid catalyst yields the final product. Industrial production methods often employ continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Methyl octahydro-4a(2H)-naphthalenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group, forming amides or thioesters.
Scientific Research Applications
Methyl octahydro-4a(2H)-naphthalenecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl octahydro-4a(2H)-naphthalenecarboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Methyl octahydro-4a(2H)-naphthalenecarboxylate can be compared with other similar compounds such as:
1 (2H)-Naphthalenone, octahydro-4a,8a-dimethyl-7- (1-methylethyl)-: This compound has a similar octahydro-naphthalene core but differs in its functional groups and substitution pattern.
4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-: Another related compound with a hydroxyl group instead of an ester group.
2H-2,4a-Methanonaphthalen-8(5H)-one: This compound features a methano bridge and a ketone group, providing different chemical properties and reactivity.
Properties
CAS No. |
62338-25-4 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
methyl 2,3,4,5,6,7,8,8a-octahydro-1H-naphthalene-4a-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-14-11(13)12-8-4-2-6-10(12)7-3-5-9-12/h10H,2-9H2,1H3 |
InChI Key |
ZAMDBHONWRZVLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCCC1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.